8,8'-Dioxo-6,6'-azopurine
Overview
Description
Scientific Research Applications
1. Cancer Research and Treatment
The research into the application of azurin, a bacterial redox protein, has demonstrated its potential in cancer treatment. Azurin enters human cancer cells and induces apoptosis, especially in cells with a functional tumor suppressor protein p53. This property makes it a promising candidate for treating melanoma and possibly other cancers. Notably, azurin showed effectiveness in causing regression of human melanoma tumors in experimental settings, highlighting its potential as a therapeutic agent in cancer treatment (Yamada et al., 2002).
2. Photophysical Studies and Synthesis
A study on the synthesis of 6-azopurines revealed a unique two-step, one-pot synthetic route to these compounds. The research highlighted their photophysical properties, including the ability to undergo trans-to-cis photoswitching using visible light. This characteristic opens up possibilities for their use in various scientific applications, such as in the development of light-responsive materials and molecules (Kolarski, Szymański, & Feringa, 2017).
3. Brain Tumor Treatment
The role of azurin in treating brain tumors, particularly glioblastomas, has been a subject of study. Research indicated that a modified form of azurin, termed Laz, showed higher proficiency in entering glioblastoma cells and higher cytotoxicity compared to the standard azurin. This finding suggests a potential therapeutic use of azurin in targeting and treating brain tumors (Hong et al., 2006).
4. Inhibitors of Lumazine Synthase and Riboflavin Synthase
8-Azapurine derivatives have been evaluated as inhibitors of lumazine synthase and riboflavin synthase, enzymes involved in riboflavin (vitamin B2) biosynthesis. Their inhibitory effect on these enzymes could have implications in the development of new antibiotics or treatments targeting bacterial metabolism (Cushman, Mavandadi, Kugelbrey, & Bacher, 1998).
5. Electrochemical Studies
Research on the electrochemical oxidation of 6,8-dioxypurine provides insights into the chemical behavior of these compounds. Understanding their oxidation pathways and products can inform their potential applications in various scientific fields, such as analytical chemistry and drug development (Rostami & Dryhurst, 1987).
properties
IUPAC Name |
6-[(8-oxo-7,9-dihydropurin-6-yl)diazenyl]-7,9-dihydropurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N10O2/c21-9-15-3-5(17-9)11-1-13-7(3)19-20-8-4-6(12-2-14-8)18-10(22)16-4/h1-2H,(H2,11,13,15,17,21)(H2,12,14,16,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOBBOOWPELKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)N=NC3=NC=NC4=C3NC(=O)N4)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,8'-Dioxo-6,6'-azopurine | |
CAS RN |
52583-98-9 | |
Record name | 8,8'-Dioxo-6,6'-azopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC296330 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-[2-(8-oxo-7,9-dihydropurin-6-yl)hydrazinyl]purin-8-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H2Y7JCS5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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